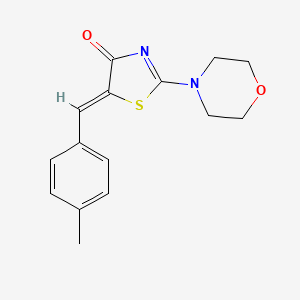![molecular formula C9H8BrNO4 B5525436 {2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)
{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of acetic acid, with a bromine atom and a hydroxyimino group attached to a phenyl ring which is further linked to the acetic acid part via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromine atom and the hydroxyimino group on the phenyl ring, and the ether linkage connecting this ring to the acetic acid part. The exact structure would need to be confirmed using techniques like NMR spectroscopy, mass spectrometry, or X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom might be replaced in a nucleophilic substitution reaction. The hydroxyimino group could potentially be reduced. The ether linkage might be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the size and shape of the molecule, the presence of the bromine atom and the hydroxyimino group, and the polarity of the molecule .Aplicaciones Científicas De Investigación
Bromination Kinetics
Research on bromination kinetics, specifically the electrophilic substitution reactions involving dinuclear phenolic compounds, is foundational to understanding the reactivity and properties of "{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid". Studies such as those conducted by Böhmer et al. (1983) on the kinetics of bromination of phenolic compounds provide insights into the reactivity patterns of brominated phenols and their derivatives under various conditions (Böhmer, Stotz, Beismann, & Niemann, 1983).
Synthesis and Biological Screening
The synthesis and biological screening of aryloxyacetic acid analogs, including those related to "{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid", have been explored to identify potential bioactive compounds. Dahiya, Pathak, and Kaur (2008) synthesized a series of aryloxyacetic acid analogs and evaluated their antimicrobial activity, highlighting the importance of structural modifications in enhancing biological properties (Dahiya, Pathak, & Kaur, 2008).
Environmental Analysis and Degradation
The degradation and environmental fate of bromophenols, closely related to "{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid", are critical for assessing environmental impact and potential toxicity. Uchida, Furusawa, and Okuwaki (2003) investigated the decomposition of 2-bromophenol in NaOH solution at high temperatures, providing valuable data on the degradation pathways and products of bromophenols in aquatic environments (Uchida, Furusawa, & Okuwaki, 2003).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its exact properties .
Propiedades
IUPAC Name |
2-[2-bromo-4-[(E)-hydroxyiminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-3-6(4-11-14)1-2-8(7)15-5-9(12)13/h1-4,14H,5H2,(H,12,13)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHMRZFTVRGUGS-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24791645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{2-Bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)
![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)
![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)


![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)
![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)